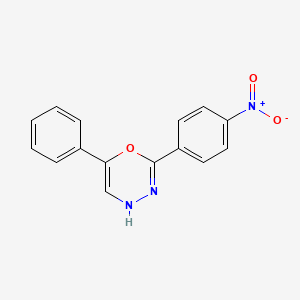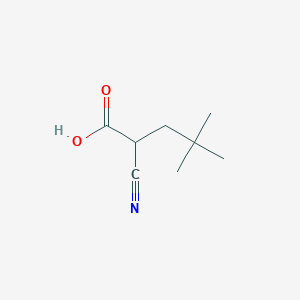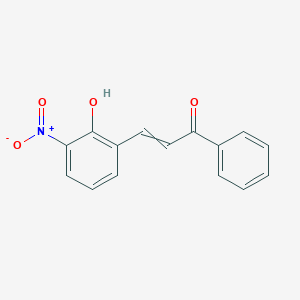
3-(2-Hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2-hydroxy-3-nitroacetophenone with benzaldehyde in the presence of a base such as potassium hydroxide (KOH) in ethanol at room temperature for about 18 hours . The reaction proceeds as follows:
2-Hydroxy-3-nitroacetophenone+BenzaldehydeKOH, EtOHthis compound
Industrial Production Methods
. This method is environmentally friendly and can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-nitroacetophenone: A precursor in the synthesis of 3-(2-Hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one.
5-Bromo-2-hydroxy-3-nitroacetophenone: A similar compound with a bromine substituent, used in similar applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl and nitro groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Eigenschaften
CAS-Nummer |
89406-18-8 |
|---|---|
Molekularformel |
C15H11NO4 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
3-(2-hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11NO4/c17-14(11-5-2-1-3-6-11)10-9-12-7-4-8-13(15(12)18)16(19)20/h1-10,18H |
InChI-Schlüssel |
LVNIFZAVAASJRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



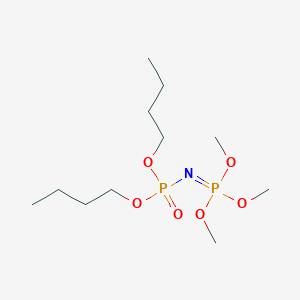
![2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378075.png)


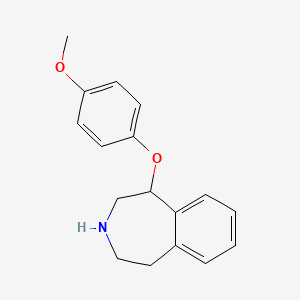
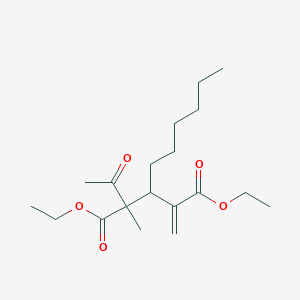
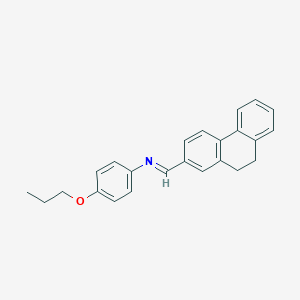
![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)


